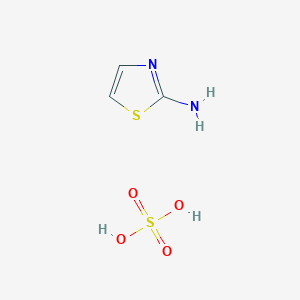
sulfuric acid;1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sulfuric acid;1,3-thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction can be carried out under mild conditions using various catalysts and solvents. For example, aqueous sodium bisulfate (NaHSO4) has been used as a catalyst to achieve high regioselectivity and yield .
Industrial Production Methods
Industrial production of 2-thiazolamine, sulfate (1:1) often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, is becoming increasingly popular in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolamine undergoes various types of chemical reactions, including:
Reduction: Thiazolamines can be reduced to their corresponding thiazolidines under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thioamides, and various oxidizing agents. Reaction conditions often involve mild temperatures and the use of solvents like HFIP (hexafluoroisopropanol) to promote reaction efficiency .
Major Products Formed
The major products formed from these reactions include thiazoles, thiazolidines, and various substituted thiazole derivatives, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
sulfuric acid;1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of thiazole-based ionic liquids and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-thiazolamine involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The presence of sulfur and nitrogen atoms in the thiazole ring enhances its ability to interact with biological molecules, contributing to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds with a similar five-membered ring structure containing sulfur and nitrogen atoms.
Thiazolidines: Saturated derivatives of thiazoles with diverse biological activities.
Thiadiazoles: Compounds containing both sulfur and nitrogen atoms but with a different ring structure.
Uniqueness
sulfuric acid;1,3-thiazol-2-amine is unique due to its specific chemical structure and the presence of the sulfate group, which can influence its solubility and reactivity. This compound’s ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
63589-20-8 |
|---|---|
Molekularformel |
C3H6N2O4S2 |
Molekulargewicht |
198.2 g/mol |
IUPAC-Name |
1,3-thiazol-3-ium-2-ylazanium;sulfate |
InChI |
InChI=1S/C3H4N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H2,4,5);(H2,1,2,3,4) |
InChI-Schlüssel |
QOJSIZLNPFGXCS-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N.OS(=O)(=O)O |
Kanonische SMILES |
C1=CSC(=[NH+]1)[NH3+].[O-]S(=O)(=O)[O-] |
| 63589-20-8 | |
Verwandte CAS-Nummern |
96-50-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






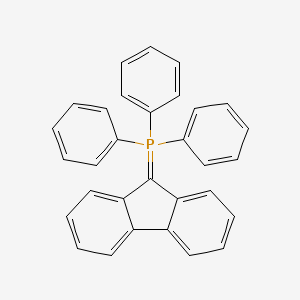

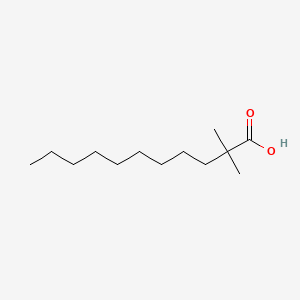




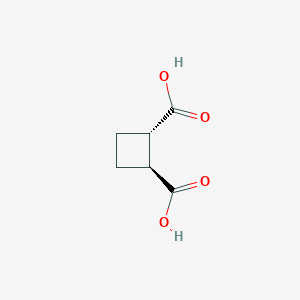
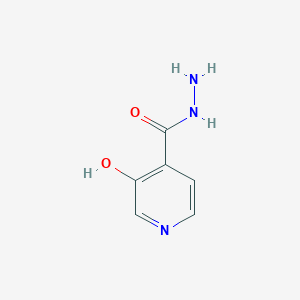
![1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1632770.png)
